molecular formula C4H9NO2S B562329 S-Methyl-L-cysteine-d3 CAS No. 1331907-56-2

S-Methyl-L-cysteine-d3

Cat. No.: B562329
CAS No.: 1331907-56-2
M. Wt: 138.199
InChI Key: IDIDJDIHTAOVLG-SRQSVDBESA-N
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Description

S-Methyl-L-cysteine-d3: is a deuterated form of S-Methyl-L-cysteine, which is a sulfur-containing amino acid derivative. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. S-Methyl-L-cysteine is naturally found in various plants, including garlic, cabbage, and turnips, and has been studied for its potential health benefits, including antioxidant and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of L-cysteine with methyl iodide in the presence of a base, followed by deuterium exchange using deuterated water or deuterated methanol .

Industrial Production Methods: Industrial production of S-Methyl-L-cysteine-d3 may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: S-Methyl-L-cysteine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

S-Methyl-L-cysteine-d3 exerts its effects primarily through its antioxidant properties. It activates methionine sulfoxide reductase A, an enzyme that reduces oxidized methionine residues in proteins, thereby protecting cells from oxidative damage. This mechanism is crucial in mitigating oxidative stress-related diseases and maintaining cellular homeostasis .

Comparison with Similar Compounds

Uniqueness: S-Methyl-L-cysteine-d3 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it a valuable tool in research, providing insights into the metabolic pathways and interactions of sulfur-containing compounds that are not possible with non-labeled analogs .

Properties

IUPAC Name

(2R)-2-amino-3-(trideuteriomethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIDJDIHTAOVLG-SRQSVDBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331907-56-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331907-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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